Boc-met-met-OH
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Overview
Description
Boc-met-met-OH, also known as N-α-t.-Boc-L-methionine, is a compound that contains a butoxycarbonyl (Boc) protecting group and methionine in its structure. It is commonly used in peptide synthesis as a building block for introducing methionine amino-acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-met-met-OH typically involves multiple steps. One common method starts with L-methionine, which reacts with an activator of butoxycarbonyl acid, such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under specific conditions to form the Boc-protected methionine . The protecting group can be removed under appropriate conditions to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Boc-met-met-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT) are employed.
Substitution: TFA is frequently used to remove the Boc protecting group.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Deprotected methionine.
Scientific Research Applications
Boc-met-met-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in solid-phase peptide synthesis (SPPS) to introduce methionine residues.
Biology: Employed in the synthesis of peptides and proteins for studying biological processes.
Mechanism of Action
The mechanism of action of Boc-met-met-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing the methionine residue to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Met(O)-OH: Contains a Boc protecting group and methionine sulfoxide.
Boc-D-Met-OH: A derivative of methionine with a Boc protecting group.
Boc-L-methionine: Another Boc-protected methionine compound.
Uniqueness
Boc-met-met-OH is unique due to its specific structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. Its stability and reactivity under controlled conditions make it a valuable tool in various scientific and industrial applications .
Biological Activity
Boc-Met-Met-OH, or tert-Butoxycarbonyl-L-methionine, is a derivative of methionine that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C10H19NO4S
- Molecular Weight : 249.327 g/mol
- Density : 1.2 g/cm³
- Melting Point : 47-50 °C
- Boiling Point : 415.5 °C at 760 mmHg
- Flash Point : 205.1 °C
These properties indicate that this compound is stable under standard laboratory conditions, making it suitable for various applications in biochemistry and pharmacology.
Biological Activity
This compound exhibits several biological activities, particularly in the context of its role as an amino acid derivative. It has been studied for its effects on:
- Ergogenic Effects : Amino acids and their derivatives, including this compound, are known to influence the secretion of anabolic hormones and enhance physical performance by supplying fuel during exercise. This has been documented in studies highlighting their role as ergogenic dietary substances .
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Cell Signaling Pathways : Research indicates that this compound may interact with various cell signaling pathways, including:
- MAPK/ERK Pathway
- PI3K/Akt/mTOR Pathway
- JAK/STAT Signaling
- Neuroprotective Effects : Some studies suggest that methionine derivatives can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
Study on Ergogenic Effects
A study conducted by Luckose et al. (2015) demonstrated that amino acid derivatives, including this compound, positively influence physical performance by enhancing muscle recovery and reducing exercise-induced muscle damage. The research highlighted the potential of these compounds as dietary supplements for athletes .
Interaction with Cell Signaling
In a study published in Nature Chemical Biology, researchers explored the transport and signaling mechanisms via amino acid binding sites in yeast, demonstrating how methionine derivatives like this compound can modulate cellular responses through specific receptor interactions .
Table of Biological Activities
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHRCYXNJACEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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